molecular formula C11H9BrF4O2 B14764594 1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone

1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B14764594
M. Wt: 329.08 g/mol
InChI Key: GLUKWJCZWZIIAX-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-propoxyphenyl compounds followed by the introduction of the trifluoromethyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone is not well-documented in biological systems. its chemical structure suggests that it may interact with specific molecular targets through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanone
  • 1-(6-Bromo-2-fluoro-3-ethoxyphenyl)-2,2,2-trifluoroethanone
  • 1-(6-Bromo-2-fluoro-3-butoxyphenyl)-2,2,2-trifluoroethanone

Uniqueness

1-(6-Bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity

Properties

Molecular Formula

C11H9BrF4O2

Molecular Weight

329.08 g/mol

IUPAC Name

1-(6-bromo-2-fluoro-3-propoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C11H9BrF4O2/c1-2-5-18-7-4-3-6(12)8(9(7)13)10(17)11(14,15)16/h3-4H,2,5H2,1H3

InChI Key

GLUKWJCZWZIIAX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)C(=O)C(F)(F)F)F

Origin of Product

United States

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